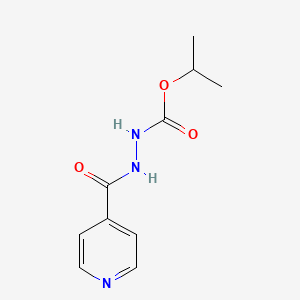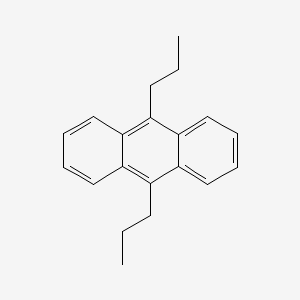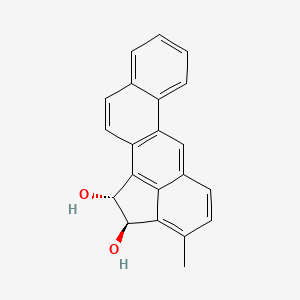
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .
Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrocarbon forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .
Comparación Con Compuestos Similares
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .
Propiedades
Número CAS |
132342-17-7 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
Clave InChI |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
SMILES canónico |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
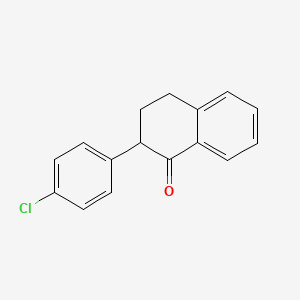
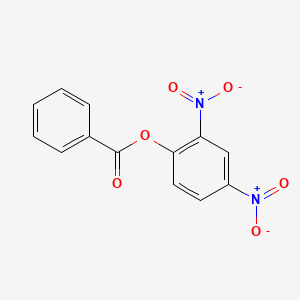
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
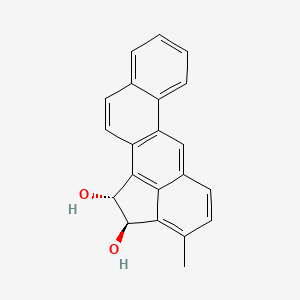
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
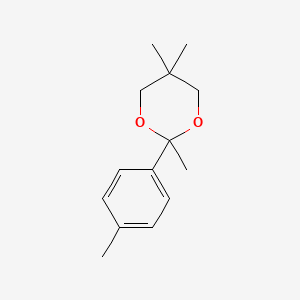
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
